1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene
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Overview
Description
1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . It is a derivative of benzene, characterized by the presence of iodine, fluoromethoxy, and dimethoxy groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of iodine and a fluorinating agent under controlled temperature and pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives .
Scientific Research Applications
1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The iodine and fluoromethoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a fluoromethoxy group.
Benzene, 1-iodo-2,5-dimethoxy-4-(trifluoromethyl): Another derivative with trifluoromethyl substitution.
Uniqueness
1,4-Dimethoxy-2-iodo-5-(fluoromethoxy)benzene is unique due to the specific combination of iodine, fluoromethoxy, and dimethoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C9H10FIO3 |
---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-(fluoromethoxy)-4-iodo-2,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-7-4-9(14-5-10)8(13-2)3-6(7)11/h3-4H,5H2,1-2H3 |
InChI Key |
IVYCGXXBZYRLDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1OCF)OC)I |
Origin of Product |
United States |
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